molecular formula C13H15BrO4 B8488121 Methyl 3-bromo-4-(tetrahydro-2H-pyran-2-yloxy)benzoate

Methyl 3-bromo-4-(tetrahydro-2H-pyran-2-yloxy)benzoate

Cat. No.: B8488121
M. Wt: 315.16 g/mol
InChI Key: AAVRBLKMMUYDOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-bromo-4-(tetrahydro-2H-pyran-2-yloxy)benzoate is a useful research compound. Its molecular formula is C13H15BrO4 and its molecular weight is 315.16 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H15BrO4

Molecular Weight

315.16 g/mol

IUPAC Name

methyl 3-bromo-4-(oxan-2-yloxy)benzoate

InChI

InChI=1S/C13H15BrO4/c1-16-13(15)9-5-6-11(10(14)8-9)18-12-4-2-3-7-17-12/h5-6,8,12H,2-4,7H2,1H3

InChI Key

AAVRBLKMMUYDOW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)OC2CCCCO2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 66.6E (38 g, 164 mmol) and 3,4-dihydro-2H-pyran (45 mL, 493 mmol) in DCM (355 mL,) was added 4-methylbenzenesulfonic acid hydrate (0.63 g, 3.30 mmol). The mixture was stirred at room temperature and monitored by TLC. After 2 hours, the solution was washed with a mixed aqueous solution of saturated aqueous sodium bicarbonate/brine/water (1:1:2). The aqueous layer was extracted three times with ether. After drying over anhydrous sodium sulfate and then filtering, the organic solvent was removed under reduced pressure. The crude material was purified on silica gel (0-10% EtOAc in hexanes) to yield a white solid. The product was recrystallized from MeOH to provide 66.6F (yield 90%). 1H NMR (400 MHz, CDCl3) δ ppm 8.24 (1H, d, J=2.0 Hz), 7.93 (1H, dd, J=8.6, 2.0 Hz), 7.17 (1H, d, J=8.6 Hz), 5.62 (1H, t, J=2.5 Hz), 3.90 (3H, s), 3.83 (1H, td, J=11.1, 2.9 Hz), 3.66 (1H, m), 2.18 (1H, m), 2.04 (1H, m), 1.94 (1H, m), 1.79 (2H, m), 1.67 (1H, m).)
Name
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
0.63 g
Type
reactant
Reaction Step One
Name
Quantity
355 mL
Type
solvent
Reaction Step One
Name
Yield
90%

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